An In-depth Technical Guide to 2-Bromo-6-cyclopropoxypyridine (CAS 1209458-63-8)
An In-depth Technical Guide to 2-Bromo-6-cyclopropoxypyridine (CAS 1209458-63-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-cyclopropoxypyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in modern medicinal chemistry and materials science. Its unique structural motif, featuring a reactive bromine atom and a cyclopropoxy group on the pyridine core, offers multiple avenues for synthetic diversification. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, and the strategic placement of the bromo and cyclopropoxy functionalities allows for tailored modifications to explore extensive chemical space in drug discovery programs.[1]
This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, expected reactivity, and safety considerations for 2-Bromo-6-cyclopropoxypyridine, empowering researchers to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1209458-63-8 | [2] |
| Molecular Formula | C₈H₈BrNO | [2] |
| Molecular Weight | 214.06 g/mol | [2] |
| Appearance | Likely a solid or liquid | Inferred from related compounds |
| Storage | Store in a dry, sealed place | [2] |
Predicted mass spectrometry data can be valuable for reaction monitoring and characterization. The predicted collision cross-section (CCS) values for various adducts of 2-bromo-6-cyclopropoxypyridine are provided below.[3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 213.98621 | 138.7 |
| [M+Na]⁺ | 235.96815 | 152.5 |
| [M-H]⁻ | 211.97165 | 147.7 |
| [M+NH₄]⁺ | 231.01275 | 155.4 |
| [M+K]⁺ | 251.94209 | 141.7 |
Synthesis Protocol
A plausible and efficient synthesis of 2-Bromo-6-cyclopropoxypyridine can be conceptualized based on established methodologies for the preparation of similar 2,6-disubstituted pyridines. A common and effective strategy involves the nucleophilic aromatic substitution of a dihalogenated pyridine, such as 2,6-dibromopyridine, with cyclopropanol.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 2-Bromo-6-cyclopropoxypyridine.
Step-by-Step Methodology
-
Preparation of Sodium Cyclopropoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.
-
Reaction with Cyclopropanol: Add a solution of cyclopropanol (1.0 equivalent) in anhydrous DMF dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopropoxide. The causality behind using a strong base like NaH is to deprotonate the weakly acidic hydroxyl group of cyclopropanol, generating the more nucleophilic alkoxide.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium cyclopropoxide solution, add a solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous DMF dropwise at room temperature.[4] The choice of 2,6-dibromopyridine as the starting material is strategic; the two bromine atoms activate the pyridine ring for nucleophilic substitution, and the inherent reactivity difference between the two positions can be exploited.
-
Reaction Monitoring and Work-up: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford 2-Bromo-6-cyclopropoxypyridine.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-6-cyclopropoxypyridine lies in the selective reactivity of the C-Br bond, which serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the construction of complex molecular architectures.[5][6]
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.[7][8]
Caption: Suzuki-Miyaura coupling of 2-Bromo-6-cyclopropoxypyridine.
Experimental Considerations:
-
Catalyst: A variety of palladium catalysts can be employed, with common choices including Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts based on bulky, electron-rich phosphine ligands.
-
Base: An inorganic base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required to facilitate the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the active catalyst.[9]
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, allowing for the synthesis of a diverse range of arylamines.[10][11][12]
Caption: Buchwald-Hartwig amination of 2-Bromo-6-cyclopropoxypyridine.
Experimental Considerations:
-
Catalyst and Ligand: This reaction typically requires a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or BrettPhos.[13]
-
Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are preferred.
The ability to introduce a wide variety of amines, from simple alkylamines to complex heterocyclic amines, makes this reaction particularly valuable in the synthesis of pharmaceutical intermediates.[14]
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Bromo-6-cyclopropoxypyridine are not widely published, the expected NMR and IR signatures can be predicted based on the analysis of structurally similar compounds.[15][16][17][18]
¹H NMR:
-
Pyridine Protons: The three protons on the pyridine ring are expected to appear as a triplet and two doublets in the aromatic region (δ 6.5-8.0 ppm).
-
Cyclopropyl Protons: The protons of the cyclopropyl group will likely appear as multiplets in the upfield region (δ 0.5-1.5 ppm). The methine proton of the cyclopropoxy group will be further downfield.
¹³C NMR:
-
Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-165 ppm). The carbon bearing the bromine will be significantly shifted.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear at high field.
IR Spectroscopy:
-
Characteristic C-H stretching vibrations for the aromatic and cyclopropyl groups.
-
C=C and C=N stretching vibrations of the pyridine ring.
-
C-O stretching of the ether linkage.
-
C-Br stretching vibration.
Safety and Handling
Potential Hazards:
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[22]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[19]
-
Ventilation: Use only in a well-ventilated area or in a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[19]
Conclusion
2-Bromo-6-cyclopropoxypyridine is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its strategic functionalization allows for facile diversification through robust and well-established cross-coupling methodologies. This guide provides a foundational understanding of its properties, synthesis, and reactivity, enabling researchers to confidently incorporate this promising intermediate into their synthetic strategies for the development of novel and complex molecules.
References
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Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
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Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
- Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
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Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Bromo-6-phenoxypyridine. Retrieved from [Link]
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SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
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National Institutes of Health. (2023, February 9). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-6-chloropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-6-ethoxypyridine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum (400 MHz, DMSO-d 6 ) of compound 2-Bromo-N-phenylacetamide (A1Br). Retrieved from [Link]
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PubChemLite. (n.d.). 2-bromo-6-cyclopropoxypyridine (C8H8BrNO). Retrieved from [Link]
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ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Synlett. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
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